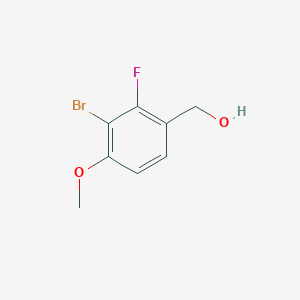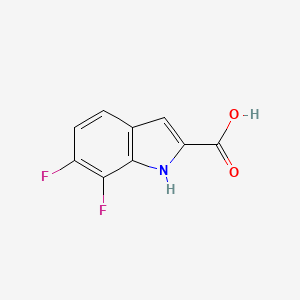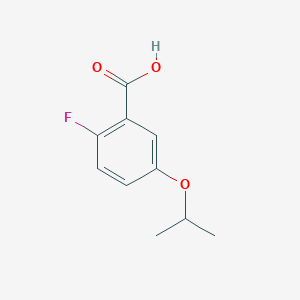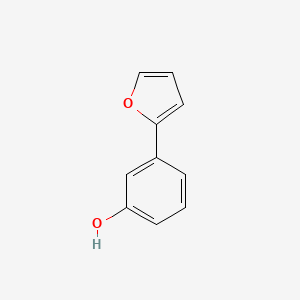
4-(4-Ethylphenyl)-2-methylbut-3-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylphenol is an organic compound with the formula C2H5C6H4OH . It is one of three isomeric ethylphenols . A white solid, it occurs as an impurity in xylenols and is used in the production of some commercial phenolic resins . It is also a precursor to 4-vinylphenol .
Synthesis Analysis
The synthesis of related compounds often involves the Williamson ether synthesis, in which an alkoxide ion reacts with a primary alkyl halide or tosylate in an SN2 reaction . The alkoxide ion is normally prepared by the reaction of an alcohol with a strong base such as sodium hydride, NaH .Molecular Structure Analysis
The molecular structure of 4-Ethylphenol consists of a benzene ring with an ethyl group (C2H5) and a hydroxyl group (OH) attached . The molecular formula is C8H10O .Chemical Reactions Analysis
While specific reactions involving “4-(4-Ethyl-phenyl)-2-methyl-but-3-yn-2-ol, 97%” are not available, related compounds like 4-Ethylphenol can undergo various chemical reactions. For instance, 4-Ethylphenol can be produced by the yeast Brettanomyces in wine and beer .Physical and Chemical Properties Analysis
4-Ethylphenol, a related compound, is a white solid with a leather-like odor . It has a melting point of 45.1 °C and a boiling point of 218 °C .Safety and Hazards
Zukünftige Richtungen
While specific future directions for “4-(4-Ethyl-phenyl)-2-methyl-but-3-yn-2-ol, 97%” are not available, research into related compounds continues. For instance, new substituted hydrazone derivatives have been designed, synthesized, and evaluated for anticonvulsant activity . This suggests that similar compounds could have potential applications in drug design and other areas of research.
Wirkmechanismus
Target of Action
Related compounds such as 4-ethylphenol have been shown to modulate neurological health and function .
Mode of Action
It is suggested that similar compounds like 4-ethylphenol may enter the bloodstream, pass the blood-brain barrier, and affect microglial cells in the central nervous system .
Biochemical Pathways
4-(4-Ethylphenyl)-2-methylbut-3-yn-2-ol is likely involved in the metabolism of aromatic amino acids such as phenylalanine and tyrosine by certain gut microbiota, yielding 4-ethylphenol
Pharmacokinetics
It is suggested that increased intestinal permeability, common in certain conditions like autism, could potentially explain increased flux of similar compounds across the gut epithelium and the blood brain barrier .
Result of Action
It is suggested that similar compounds like 4-ethylphenol sulfate are associated with an anxiety phenotype in certain conditions .
Action Environment
Environmental factors such as diet and gut microbiota composition can influence the action, efficacy, and stability of this compound. For instance, the catabolism of aromatic amino acids by certain gut microbiota yields 4-ethylphenol .
Biochemische Analyse
Biochemical Properties
4-(4-Ethylphenyl)-2-methylbut-3-yn-2-ol may interact with various enzymes, proteins, and other biomolecules. For instance, it is known that ethylphenol, a related compound, is biosynthesized from p-coumaric acid in two steps involving the enzymes cinnamate decarboxylase and vinyl phenol reductase . These enzymes catalyze the decarboxylation of p-coumaric acid to 4-vinylphenol, which is then reduced to ethylphenol . It is plausible that similar enzymatic interactions could be involved in the metabolism of this compound.
Cellular Effects
Related compounds such as 4-ethylphenol have been shown to modulate neurological health and function . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that related compounds such as 4-ethylphenol can enter the brain and alter the function of brain cells, leading to changes in behavior . This suggests that this compound may also exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is known that related compounds such as 4-ethylphenol can induce anxiety-like behaviors in mice
Metabolic Pathways
It is known that related compounds such as 4-ethylphenol are involved in the metabolism of aromatic amino acids such as phenylalanine and tyrosine
Transport and Distribution
It is known that related compounds such as 4-ethylphenol can enter the brain and alter the function of brain cells
Eigenschaften
IUPAC Name |
4-(4-ethylphenyl)-2-methylbut-3-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-4-11-5-7-12(8-6-11)9-10-13(2,3)14/h5-8,14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEVXCJEVGOAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C#CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B6326566.png)
![2'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B6326574.png)
![3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile](/img/structure/B6326577.png)
![2'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6326587.png)

![2'-(Benzyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B6326596.png)
![4'-(Benzyloxy)[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B6326612.png)



![4'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B6326642.png)
![5-[4-(Benzyloxy)phenyl]-2-pyridinamine](/img/structure/B6326643.png)

